An In-depth Technical Guide to 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one
An In-depth Technical Guide to 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the basic properties of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one, a key intermediate in the synthesis of the atypical antipsychotic drug Aripiprazole. This document collates essential chemical and physical data, outlines detailed experimental protocols for its synthesis and analysis, and presents its role in the broader context of pharmaceutical manufacturing. All quantitative data is summarized in structured tables for ease of reference, and logical workflows are visualized using diagrams.
Core Chemical and Physical Properties
7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one is a heterocyclic building block characterized by a dihydroquinolinone core functionalized with a bromobutoxy side chain.[1] Its primary significance lies in its role as a crucial precursor in the industrial synthesis of Aripiprazole.[][3] It is also recognized as a potential impurity and degradation product in Aripiprazole tablets.[][3]
Identifiers and Nomenclature
| Identifier | Value |
| CAS Number | 129722-34-5 |
| IUPAC Name | 7-(4-bromobutoxy)-3,4-dihydro-1H-quinolin-2-one[4][5] |
| Synonyms | 7-(4-Bromobutoxy)-3,4-dihydrocarbostyril, Aripiprazole Bromobutoxyquinoline Impurity, 7-(4-Bromobutoxy)-1,2,3,4-tetrahydro-2-oxoquinoline[6] |
| Molecular Formula | C₁₃H₁₆BrNO₂[5] |
| SMILES | BrCCCCOc1ccc2CCC(=O)Nc2c1[5] |
| InChI | InChI=1S/C13H16BrNO2/c14-7-1-2-8-17-11-5-3-10-4-6-13(16)15-12(10)9-11/h3,5,9H,1-2,4,6-8H2,(H,15,16)[5] |
Physicochemical Properties
| Property | Value |
| Molecular Weight | 298.18 g/mol [5] |
| Appearance | White to off-white crystalline powder[3][7] |
| Melting Point | 110-111 °C[3][7] |
| Boiling Point (Predicted) | 463.4 ± 45.0 °C at 760 mmHg[3][7] |
| Density (Predicted) | 1.383 ± 0.06 g/cm³[3][7] |
| Solubility | Slightly soluble in Chloroform and Methanol[7] |
| Storage Conditions | Room temperature, sealed in a dry environment. It is noted to be hygroscopic.[3][7] |
Synthesis and Reactivity
The primary documented reaction of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one is its conversion to Aripiprazole. The terminal bromine on the butoxy chain is a leaving group, susceptible to nucleophilic substitution.
Synthetic Pathway
The compound is synthesized via the alkylation of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone with 1,4-dibromobutane. This reaction is a critical step in the overall synthesis of Aripiprazole.
Caption: Synthetic pathway from 7-hydroxy-3,4-dihydro-2(1H)-one to Aripiprazole.
Experimental Protocols
Synthesis of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one
This protocol is adapted from established synthetic procedures.[7]
Materials:
-
3,4-dihydro-7-hydroxy-2(1H)-quinolone (100 g)
-
1,4-dibromobutane (397.5 g)
-
Potassium carbonate (K₂CO₃)
-
N,N-dimethylformamide (DMF, 300 ml)
-
Chloroform
-
Cyclohexane
-
Water
Procedure:
-
To a 3-liter, three-necked, round-bottomed flask equipped with a mechanical stirrer, condenser, and thermometer, add 100 g of 3,4-dihydro-7-hydroxy-2(1H)-quinolone, 397.5 g of 1,4-dibromobutane, 42.33 g of potassium carbonate, and 300 ml of N,N-dimethylformamide.
-
Stir the mixture at room temperature (30-35 °C).
-
Heat the reaction mixture to 40-45 °C and maintain this temperature for 1 hour.
-
Add a second portion of potassium carbonate (42.33 g) and continue the reaction at 40-45 °C for another hour.
-
Add a third portion of potassium carbonate (42.33 g) and maintain the temperature for 4-5 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into 1500 ml of water and stir for 30 minutes.
-
Extract the aqueous mixture with 500 ml of chloroform. Separate the organic layer and wash it with water. Repeat the extraction with another 500 ml of chloroform.
-
Remove the chloroform by vacuum distillation.
-
Perform a solvent exchange with 2 x 250 ml of cyclohexane to remove residual DMF.
-
Add 300 ml of cyclohexane to the residue, stir for 3 hours, and then filter the solid.
-
Wash the solid with 200 ml of cyclohexane.
-
Dry the product in a disk dryer at 65-70 °C for 10-12 hours until the loss on drying is less than 1%.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is designed for the quality control and purity analysis of the synthesized compound.[8]
Chromatographic Conditions:
-
Column: Agilent Zorbax XDB C-18 (4.6 x 150 mm), 5µm
-
Flow rate: 1.5 mL/minute
-
Detector: UV at 220 nm
-
Buffer Preparation: A homogenous mixture of 0.2% (v/v) triethylamine in HPLC grade water.
-
Mobile phase-A: A homogenous mixture of buffer and acetonitrile (95:5). Adjust the pH to 4.0 with phosphoric acid. Filter and degas the solution.
-
Mobile phase-B: Acetonitrile.
-
Gradient Program: (A specific gradient of Mobile Phase A and B would be developed and validated for the separation of the main compound from its impurities).
Caption: General workflow for the HPLC purity analysis of the title compound.
Spectroscopic Data
While detailed spectra are not provided here, spectroscopic data for 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone is available through various chemical suppliers and databases.[9] This includes:
-
¹H-NMR and ¹³C-NMR: To confirm the chemical structure and the arrangement of protons and carbons.
-
FTIR: To identify the characteristic functional groups present in the molecule.
-
Mass Spectrometry: To determine the molecular weight and fragmentation pattern.
Biological Activity and Signaling Pathways
Currently, there is no scientific literature available that describes a specific biological activity or a signaling pathway directly modulated by 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one. Its primary role is that of a synthetic intermediate.[][3] Any potential biological effects would likely be considered in the context of toxicology and impurity profiling for the final drug product, Aripiprazole. The precursor, 3,4-Dihydro-7-hydroxy-2(1H)-quinolinone, has been noted as an antitumor agent and an inhibitor of tyrosinase melanoma.[10] However, these properties are not attributed to the title compound.
Caption: Logical relationship of the title compound as a synthetic intermediate.
Safety and Handling
Based on available GHS classifications, 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone is associated with the following hazards:
-
Causes skin irritation (H315)
-
Causes serious eye irritation (H319)
-
May cause respiratory irritation (H335)
-
Suspected of causing genetic defects (H341)
Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be employed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
References
- 1. 129722-34-5|7-(4-Bromobutoxy)-3,4-dihydroquinolin-2(1H)-one|BLD Pharm [bldpharm.com]
- 3. lookchem.com [lookchem.com]
- 4. 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone | C13H16BrNO2 | CID 10542064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 7-(4-Bromobutoxy)-3,4-dihydro-2(1H)-quinolinone | CAS 129722-34-5 | LGC Standards [lgcstandards.com]
- 6. 7-(4-Bromobutoxy)-3,4-dihydro-2(1H)-quinolinone | 129722-34-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. 3,4-Dihydro-7-(4-bromobutoxy)-2(1H)-quinolinone | 129722-34-5 [chemicalbook.com]
- 8. WO2008026220A1 - A process for purification of 7-(4-bromobutoxy)-3,4 dihydrocarbostyril, an intermediate for manufacture of aripirazole - Google Patents [patents.google.com]
- 9. 129722-34-5 | 7-(4-Bromobutoxy)-3,4-dihydroquinolin-2(1H)-one | Bromides | Ambeed.com [ambeed.com]
- 10. 3,4-Dihydro-7-hydroxy-2(1H)-quinolinone | 22246-18-0 [chemicalbook.com]

